
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a thiazole ring, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(3-methoxyphenyl)thiazol-2-ylacetonitrile under basic conditions to form the desired acrylonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of 3-bromo-4-methoxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxybenzaldehyde
- 4-(3-methoxyphenyl)thiazol-2-ylacetonitrile
- 3-bromo-4-hydroxy-5-methoxybenzonitrile
Uniqueness
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S/c1-25-15-5-3-4-13(9-15)17-11-27-20(23-17)14(10-22)6-12-7-16(21)19(24)18(8-12)26-2/h3-9,11,24H,1-2H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSTKBAJBRSBM-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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